molecular formula C11H13F3N4O4 B166585 Dinitramine CAS No. 29091-05-2

Dinitramine

Cat. No.: B166585
CAS No.: 29091-05-2
M. Wt: 322.24 g/mol
InChI Key: OFDYMSKSGFSLLM-UHFFFAOYSA-N
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Description

Dinitramine, also known as 3-Diethylamino-2,4-dinitro-6-trifluoromethylaniline, is a selective herbicide used to control most annual grasses and broadleaf weeds . It has the molecular formula C11H13F3N4O4 .


Synthesis Analysis

This compound was first synthesized by Russians in the early 1970s, and then independently in the early 1990s by Stanford Research International . A recent study used nanofiltration (NF) for the desalination and purification of ammonium dinitramide (ADN) synthesized by the mixed acid method .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The molecule contains diethylamino, dinitro, and trifluoromethyl groups attached to an aniline ring .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. A comprehensive review of thermal decomposition and combustion of ammonium this compound (ADN) has been conducted . The electrode reaction of this compound is totally irreversible and involves a diffusion-controlled process .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 322.24 . It is used as an analytical reference standard for the determination of the analyte in various matrices by different chromatography techniques .

Scientific Research Applications

1. Electrochemical Properties and Interaction with DNA

Dinitramine, primarily known as a herbicide, has been studied for its interaction with ct-DNA. Research conducted by Daneshmehr et al. (2016) used various methods like cyclic voltammetry and spectroscopy to evaluate this interaction. The study revealed hydrophobic interactions as the basis for the endothermic binding of this compound to DNA, suggesting a predominant major groove binding mode.

2. Detection and Quantification in Water

Irandoust and Haghighi (2016) developed a sensitive method for the voltammetric determination of this compound in water. They described a modified gold electrode technique which exhibits notable analytical performance, with a detection limit of 0.3 × 10−9 mol L−1. This approach Irandoust & Haghighi, 2016) is significant for environmental monitoring and the detection of this compound in aquatic systems.

3. Mechanism of Action in Plants

Travis and Woods (1977) investigated the effect of this compound on the plasma membrane of soybean roots. Their study Travis & Woods, 1977) showed that this compound leads to a significant decrease in the activity of certain enzymes and increases membrane permeability, affecting overall membrane function.

4. Metabolic Studies

Kennedy et al. (1975) conducted a metabolic study of this compound in albino rats, indicating rapid and extensive metabolism of the compound. Their research Kennedy et al., 1975) found that this compound and its metabolites were present in low concentrations in tissues, with most of the compound being metabolized and excreted.

5. Environmental Persistence and Activity

Stoller and Wax (1977) explored the persistence and activity of this compound in soil in relation to other herbicides. They found that this compound, while moderately persistent, was less persistent than other herbicides studied, which could be significant for agricultural practices Stoller & Wax, 1977).

Mechanism of Action

Target of Action

Dinitramine, a type of dinitroaniline herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth as they form the structural basis for the mitotic spindle during cell division. By acting on these proteins, this compound can effectively inhibit the growth of plants, particularly their shoot and root systems .

Mode of Action

This compound interacts with its target, the tubulin proteins, by binding to them and disrupting their normal function . This interaction leads to a significant decrease in the activity of plasma-membrane-specific enzymes, such as pH 6.5 ATPase and glucan synthetase . The inhibition of these enzymes results in an overall reduction in membrane function through the inactivation of membrane-associated proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting the function of tubulin proteins, this compound disrupts the formation of the mitotic spindle, a structure that is essential for cell division . This disruption leads to the inhibition of shoot and root growth in plants .

Result of Action

The action of this compound leads to a decrease in the activity of certain enzymes, resulting in a reduction in membrane function . This effect is temporary, with enzyme activity returning to control levels within 8 hours of treatment with this compound . The overall result is an inhibition of plant growth, particularly in the shoots and roots .

Action Environment

This compound is a soil-incorporated pre-plant herbicide . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence in soils can vary depending on local conditions . It can enter habitats surrounding croplands through drift, runoff, and/or volatilization .

Safety and Hazards

Dinitramine is harmful in contact with skin and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

Dinitramine acts specifically on tubulin proteins, inhibiting the growth of plant shoots and roots . It interacts with these proteins, causing a disruption in the normal biochemical reactions within the plant cells

Cellular Effects

This compound’s impact on cells is primarily through its interaction with tubulin proteins, which play a crucial role in cell division and structure . This interaction can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin proteins, inhibiting their normal function This can lead to changes in gene expression and can affect enzyme activity within the cell

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a half-life of 24–39 to 76–98 days in agricultural relevant soils under aerobic conditions at 20 °C . Over time, physical, chemical, or microbiological transformations can occur, with a residual dose remaining in the soil for up to 300–400 days .

Dosage Effects in Animal Models

Acute toxicity varies from slightly to high in terrestrial and aquatic species (i.e., nematodes, earthworms, snails, insects, crustaceans, fish, and mammals) depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .

Metabolic Pathways

It is known that this compound acts on tubulin proteins, which play a crucial role in many cellular processes

Transport and Distribution

Given its interaction with tubulin proteins, it is likely that it may be transported along the cytoskeleton .

Subcellular Localization

Given its interaction with tubulin proteins, it is likely localized to areas of the cell where these proteins are abundant, such as the cytoskeleton .

Properties

IUPAC Name

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine
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InChI

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3
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InChI Key

OFDYMSKSGFSLLM-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-]
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Molecular Formula

C11H13F3N4O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9040265
Record name Dinitramine
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Molecular Weight

322.24 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name Dinitramine
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Solubility

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C
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Density

1.5 g/cc at 25 °C
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Vapor Pressure

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C
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Mechanism of Action

Prevents germination of seeds and inhibits root growth.
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Color/Form

Yellow crystals

CAS No.

29091-05-2
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Melting Point

98.0-99.0 °C
Record name DINITRAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary site of action for dinitramine in plants?

A1: Research suggests that this compound's initial site of action is the plasma membrane of plant cells [, ].

Q2: How does this compound affect the plasma membrane?

A2: this compound disrupts membrane function by inactivating membrane-associated proteins. This effect is evident in the reduced activity of plasma membrane-specific enzymes like pH 6.5 ATPase and glucan synthetase shortly after this compound treatment [, ].

Q3: What are the visible effects of this compound on susceptible plant species?

A3: this compound causes characteristic morphological changes in susceptible plants, including root pruning, root tip enlargement, and radial enlargement of the hypocotyl or epicotyl. These changes are often accompanied by cellular enlargement in the cortical tissue and disorganization of the vascular tissue [].

Q4: Does this compound affect microtubules in organisms other than plants?

A4: Yes, this compound exhibits activity against the parasite Toxoplasma gondii by disrupting microtubules. This effect is similar to its action in plants, but with important differences in the binding site interactions and sensitivity among different parasite strains [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C₁₁H₁₃F₃N₄O₄, and its molecular weight is 322.24 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: While the provided research doesn't explicitly mention specific spectroscopic data for this compound, techniques like GLC analysis have been used to quantify this compound in soil samples [].

Q7: How does soil organic matter content influence this compound activity?

A7: this compound adsorption in soil increases with higher organic matter content. This binding can reduce its bioavailability and, consequently, its phytotoxicity to certain plant species like soybeans [].

Q8: Is this compound prone to photodecomposition?

A10: Yes, this compound is susceptible to photodecomposition when exposed to sunlight. Research shows that its degradation is significantly higher under sunlight compared to dark conditions. This finding highlights the importance of timely incorporation into the soil after application [].

Q9: Which structural features of this compound are thought to be important for its activity in Toxoplasma gondii?

A12: The presence of an amine group at the meta position of this compound appears to be crucial for its activity against T. gondii. This group is predicted to form hydrogen bonds with specific amino acid residues in the parasite's α-tubulin, contributing to its inhibitory effect [].

Q10: How persistent is this compound in soil compared to other dinitroaniline herbicides?

A13: this compound is considered moderately persistent in soil, but generally less persistent than other dinitroanilines like trifluralin, ethalfluralin, and profluralin. Its persistence can vary depending on soil type, environmental conditions, and application rate [, , ].

Q11: Have any specific formulations been developed to improve this compound's stability or efficacy?

A14: While the provided research doesn't detail specific this compound formulations, research on dinitroaniline herbicides emphasizes the importance of incorporation into the soil to minimize volatilization losses. Controlled-release formulations and other strategies could potentially enhance its stability and efficacy [, , ].

Q12: What is the environmental fate of this compound?

A15: this compound can persist in soil for varying periods, potentially affecting subsequent crops. Its degradation is influenced by factors like temperature, moisture, and microbial activity. Understanding these factors is crucial for predicting its environmental impact and developing sustainable management strategies [, , ].

Q13: Are there any known toxicological concerns associated with this compound?

A16: While not extensively covered in the provided research, toxicological data on this compound would be essential to assess its potential risks to human health and the environment. Regulatory guidelines and safety data sheets provide valuable information on its safe handling and use [].

Q14: What are some potential alternatives to this compound for weed control?

A17: Several other dinitroaniline herbicides, as well as herbicides from different chemical classes, could serve as alternatives to this compound. Evaluating their efficacy, selectivity, and environmental impact is crucial for selecting the most suitable option for specific weed management needs [, , ].

Q15: What are some important tools and resources for this compound research?

A15: Research on this compound leverages a wide range of tools and techniques, including:

  • Analytical techniques: GLC analysis, HPLC, and other chromatographic methods for quantifying this compound and its degradation products in various matrices [, ].
  • Bioassays: Utilizing susceptible plant species and other organisms like T. gondii to evaluate this compound's efficacy and mode of action [, , ].
  • Computational chemistry: Molecular modeling and QSAR studies to understand structure-activity relationships and potentially design novel dinitroaniline derivatives with improved properties [, ].

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